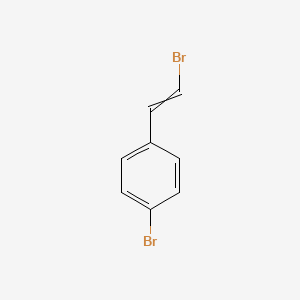

1-Bromo-4-(2-bromoethenyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(2-bromoethenyl)benzene, also known as 1-Bromo-4-(2-bromoethyl)benzene, is an organobromine compound with a molecular formula of C8H7Br2. It is a colorless liquid with a boiling point of 97.7 °C and a melting point of -38.3 °C. It is soluble in organic solvents such as ethanol, acetone, and ether. 1-Bromo-4-(2-bromoethenyl)benzene is used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene, and as a flame retardant.

Scientific Research Applications

Benzene Oxidation Studies

This compound has been used in the study of benzene oxidation products under high and low-NOx conditions . A total of 132 and 195 CHO and CHON oxidation products were detected by the iodide ToF-CIMS in the low- and high-NOx experiments respectively . This research is crucial for understanding the environmental impact of volatile organic compounds (VOCs).

Synthesis of Phenyl Azides

“(E)-4-(2-bromovinyl) phenyl azide”, an intermediate synthesized from this compound, was used to transform to a diverse range of phenyl-1, 2, 3-triazoles bearing (E)-4-(2-bromovinyl) groups by Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction . This is a significant application in the field of organic synthesis.

Synthesis of 1-bromo-4-(2-methoxyethoxy)benzene

2-Bromoethyl methyl ether, a related compound, has been used as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene . This shows the compound’s utility in the synthesis of other complex organic molecules.

Synthesis of 1-Bromo-4-[(2-methoxyethoxy)methyl]benzene

In addition to the above, 2-Bromoethyl methyl ether has also been used in the synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene . This further demonstrates the versatility of this compound in organic synthesis.

Molecular Weight Determination

The compound’s molecular weight (183.045) has been determined and reported, which is essential for its identification and use in various chemical reactions .

properties

IUPAC Name |

1-bromo-4-(2-bromoethenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASXNYRCBGBZJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(2-bromoethenyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-Eicosapenta-5,8,11,14,17-enoic acid-[d5]](/img/structure/B1149470.png)

![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)

![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)